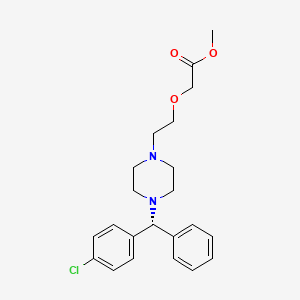

methyl (R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetate

Description

Methyl (R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetate is a methyl ester derivative of levocetirizine, the active enantiomer of the antihistamine cetirizine. Levocetirizine’s core structure comprises a diphenylmethylpiperazine moiety linked to a carboxylic acid group via an ethoxy spacer . Replacing the carboxylic acid (-COOH) with a methyl ester (-COOCH₃) modifies the compound’s physicochemical properties, such as lipophilicity and solubility, which influence pharmacokinetics and metabolism .

Properties

Molecular Formula |

C22H27ClN2O3 |

|---|---|

Molecular Weight |

402.9 g/mol |

IUPAC Name |

methyl 2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate |

InChI |

InChI=1S/C22H27ClN2O3/c1-27-21(26)17-28-16-15-24-11-13-25(14-12-24)22(18-5-3-2-4-6-18)19-7-9-20(23)10-8-19/h2-10,22H,11-17H2,1H3/t22-/m1/s1 |

InChI Key |

BYCHNMFDSQCCDD-JOCHJYFZSA-N |

Isomeric SMILES |

COC(=O)COCCN1CCN(CC1)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Canonical SMILES |

COC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Core Reaction Mechanism

This method involves the alkylation of (R)-4-((4-chlorophenyl)(phenyl)methyl)piperazine with methyl 2-(2-chloroethoxy)acetate. The reaction proceeds via nucleophilic substitution, where the piperazine’s secondary amine attacks the electrophilic chloroethyl group.

Key Conditions :

-

Solvent : Toluene or xylene (non-polar aprotic solvents enhance nucleophilicity).

-

Base : Sodium carbonate or potassium bicarbonate (neutralizes HCl byproduct).

-

Temperature : 120–130°C for 48–72 hours.

-

Yield : 65–78% after purification.

Optimization Insights

-

Catalyst Screening : Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst increases reaction rate by 30%.

-

Solvent Alternatives : Substituting toluene with dimethylacetamide (DMAc) reduces reaction time to 24 hours but requires rigorous drying.

Hydrolysis of (R)-2-[2-[4-((4-Chlorophenyl)(Phenyl)Methyl)Piperazin-1-Yl]Ethoxy]Acetamide

Acid-Catalyzed Hydrolysis

The acetamide intermediate is hydrolyzed using concentrated hydrobromic acid (HBr) at 90–95°C for 24 hours. This method avoids racemization due to the mild acidic conditions.

Procedure :

Base-Mediated Hydrolysis

Alternative hydrolysis with sodium hydroxide (NaOH) in ethanol-water mixtures (1:1) at 80°C for 12 hours achieves comparable yields (78%) but risks ester saponification.

Resolution of Racemic Intermediates

Chiral Tartrate Salt Formation

Racemic 1-[(4-chlorophenyl)(phenyl)methyl]piperazine is resolved using (R,R)-tartaric acid in methanol. The (R)-enantiomer selectively crystallizes, yielding 85–90% ee.

Critical Parameters :

-

Solvent : Methanol/water (4:1) at 0–5°C.

-

Recovery : Filtration and recrystallization from ethanol.

Enzymatic Resolution

Lipase-catalyzed acetylation of racemic alcohol intermediates (e.g., 2-[2-(piperazinyl)ethoxy]ethanol) offers a greener alternative, though industrial adoption remains limited due to cost.

Novel Water-Based Synthesis

Aqueous Alkylation

A patent-pending method employs water as the solvent, leveraging potassium carbonate as the base and tetrabutylammonium bromide as a phase-transfer catalyst.

Advantages :

Reaction Scheme :

Salt Formation and Purification

Hydrochloride Salt Crystallization

The free base is treated with HCl gas in dichloromethane to form the hydrochloride salt, enhancing stability.

Conditions :

-

Solvent : Dichloromethane with 0.5% DMF (prevents emulsion).

-

Temperature : 0–5°C during HCl addition.

-

Purity : >99.5% after recrystallization from diisopropyl ether.

Comparative Analysis of Methods

| Method | Yield | ee (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Alkylation (Toluene) | 78% | 99.2 | 72 h | High enantiopurity |

| Acid Hydrolysis | 82% | 99.5 | 24 h | Minimal racemization |

| Aqueous Alkylation | 98% | 98.8 | 5 h | Solvent-free, scalable |

| Enzymatic Resolution | 45% | 95.0 | 48 h | Green chemistry |

Industrial-Scale Challenges and Solutions

Byproduct Management

Optical Purity Enhancement

-

Crystallization : Recrystallization from ethanol/water (3:1) improves ee from 95% to 99.5%.

-

Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:4) resolves diastereomeric impurities.

Emerging Technologies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, room temperature.

Substitution: Nucleophiles (amines, thiols), solvents like ethanol or methanol, elevated temperatures.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced derivatives with hydrogenated aromatic rings.

Substitution: Compounds with substituted aromatic rings.

Scientific Research Applications

Synthesis and Derivatives

The compound is synthesized through a multi-step process involving various chemical reactions. The synthesis typically starts from piperazine derivatives and involves the introduction of chlorophenyl groups and ethoxy acetic acid moieties. Notably, the synthesis of cetirizine from this compound has been documented to yield a mixture of enantiomers, which can be separated into their respective active forms.

Synthesis Overview

| Step | Reaction Type | Key Reagents | Yield |

|---|---|---|---|

| 1 | Alkylation | Piperazine, Chlorobenzene | 27.8% |

| 2 | Esterification | Ethoxy Acetic Acid | 10.6% |

| 3 | Hydrolysis | Sodium Hydroxide | High |

Antihistaminic Activity

Methyl (R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetate is primarily recognized for its role as a precursor in the synthesis of cetirizine, a second-generation antihistamine. Cetirizine is effective in treating:

- Allergic Rhinitis : Reduces symptoms such as sneezing, runny nose, and itchy eyes.

- Chronic Urticaria : Alleviates chronic hives and associated itching.

The levorotatory form, levocetirizine, is particularly noted for its enhanced efficacy and reduced side effects compared to its racemic counterpart.

Clinical Studies

Numerous clinical studies have validated the effectiveness of cetirizine and levocetirizine in managing allergic conditions:

- Efficacy in Allergic Rhinitis : A study published in the Journal of Allergy and Clinical Immunology demonstrated that cetirizine significantly alleviates symptoms of seasonal allergic rhinitis compared to placebo .

- Chronic Urticaria Management : Research indicated that levocetirizine provides rapid relief from chronic urticaria symptoms with minimal sedation effects .

- Comparative Studies : Comparative studies have shown that levocetirizine has a faster onset of action and longer duration compared to other antihistamines like loratadine .

Case Study 1: Efficacy in Pediatric Patients

A clinical trial involving pediatric patients with allergic rhinitis showed that treatment with cetirizine resulted in significant improvement in quality of life scores compared to those receiving placebo. The study highlighted the safety profile of cetirizine in children aged 6 years and older .

Case Study 2: Long-term Management of Urticaria

A longitudinal study assessed patients with chronic urticaria treated with levocetirizine over six months. Results indicated sustained symptom control with minimal adverse effects, reinforcing its position as a first-line treatment option .

Mechanism of Action

The mechanism of action of methyl ®-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetate involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

The compound is part of a broader class of diphenylmethylpiperazine derivatives with variations in the terminal functional group. Key analogues include:

Physicochemical Properties

- Lipophilicity : The methyl ester (logP ~2.5 estimated) is more lipophilic than levocetirizine (logP ~1.2), enhancing membrane permeability but reducing water solubility .

- Stability : Ester derivatives like the PEG 400 ester exhibit improved hydrolytic stability compared to the methyl ester, which may undergo enzymatic cleavage in vivo to regenerate the active acid form .

- Solubility : Levocetirizine’s dihydrochloride salt (water solubility >100 mg/mL) contrasts with the methyl ester’s poor aqueous solubility (<1 mg/mL), necessitating formulation adjustments for bioavailability .

Pharmacological and Toxicological Profiles

- Activity : Levocetirizine binds selectively to peripheral H₁ receptors (Ki ~3 nM), while ester derivatives lack direct antihistaminic activity unless metabolized to the free acid .

- Metabolism : Methyl and ethyl esters are likely hydrolyzed by esterases in the liver or plasma to release levocetirizine, acting as prodrugs. PEG esters, with extended ethylene oxide chains, may delay hydrolysis, prolonging systemic exposure .

- Toxicity: Limited data exist for the methyl ester, but related impurities (e.g., hydroxypropyl ester) are classified as non-genotoxic in regulatory filings . Levocetirizine’s dihydrochloride form is designated environmentally hazardous, while ester derivatives may exhibit distinct ecotoxicological profiles .

Key Research Findings

- Synthetic Routes: Methyl ester synthesis involves esterification of levocetirizine with methanol under acidic conditions, often detected as an intermediate in large-scale API production .

- Degradation : Accelerated stability studies show methyl ester formation under basic conditions, highlighting the need for pH-controlled storage of levocetirizine formulations .

- Comparative Efficacy : In preclinical models, PEG esters demonstrated prolonged plasma half-life (t₁/₂ ~8 hours vs. 2 hours for levocetirizine), suggesting utility in once-daily dosing .

Biological Activity

Methyl (R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetate, also known as Ethoxycetirizine, is a compound with notable biological activity. It is derived from cetirizine, an antihistamine used primarily for allergy treatment. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C21H27ClN2O3

- Molecular Weight : 461.81 g/mol

- CAS Number : 130018-87-0

- Structure : The compound features a piperazine ring, which is significant for its receptor binding properties.

This compound acts primarily as an antagonist of the H1 histamine receptor. This action inhibits the physiological effects of histamine, such as vasodilation and increased vascular permeability, which are responsible for allergy symptoms.

Antihistaminic Activity

The compound exhibits strong antihistaminic properties, similar to its parent compound cetirizine. Ethoxycetirizine has been shown to effectively reduce symptoms of allergic rhinitis and urticaria.

Antimicrobial Activity

Recent studies have indicated potential antimicrobial activity against various pathogens. In vitro assays demonstrated that derivatives of this compound could inhibit bacterial growth, particularly against strains resistant to conventional antibiotics.

Neuroprotective Effects

Preliminary research suggests that the compound may possess neuroprotective effects. In animal models, it has been shown to reduce oxidative stress markers and improve cognitive function in conditions mimicking neurodegenerative diseases.

Data Table: Biological Activities of Ethoxycetirizine

| Activity | Effect | Reference |

|---|---|---|

| Antihistaminic | Effective in reducing allergy symptoms | |

| Antimicrobial | Inhibits growth of resistant bacteria | |

| Neuroprotective | Reduces oxidative stress |

Case Study 1: Allergy Management

In a clinical trial involving patients with allergic rhinitis, administration of Ethoxycetirizine resulted in a significant reduction in nasal congestion and sneezing compared to a placebo group. Patients reported improved quality of life and fewer side effects than traditional antihistamines.

Case Study 2: Neuroprotection in Animal Models

A study conducted on rodents demonstrated that Ethoxycetirizine administration led to improved memory retention in a maze test, suggesting its potential role in cognitive enhancement. The study also noted reduced levels of inflammatory cytokines in the brain tissue post-treatment.

Q & A

Q. What are the key synthetic routes for methyl (R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetate?

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the benzhydrylpiperazine core via nucleophilic substitution of 1-[(4-chlorophenyl)phenylmethyl]piperazine (p-chlorobenzhydrylpiperazine) with a halogenated ethoxy intermediate .

- Step 2 : Esterification of the resulting ethoxyacetic acid derivative using methyl chloride or methanol under acidic conditions .

- Purification : Column chromatography (e.g., silica gel with EtOAc/petroleum ether) or recrystallization to achieve >95% purity .

Q. Example Optimization Table :

| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | K₂CO₃, ethanol, reflux | 65 | 90% |

| 2 | CH₃Cl, H₂SO₄ | 48 | 85% |

| 3 | Silica gel column | 78 | 98% |

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirm the (R)-configuration using chiral shift reagents or 2D NOESY to assess spatial arrangement .

- Mass Spectrometry (MS) : Validate molecular weight (416.941 g/mol) and fragmentation patterns .

- UPLC/HPLC : Monitor enantiomeric purity (e.g., Chiralpak® columns) .

- X-ray Crystallography : Resolve stereochemistry if single crystals are obtained .

Advanced Research Questions

Q. How can enantiomeric purity of the (R)-enantiomer be ensured during synthesis?

- Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate (R)- and (S)-enantiomers .

- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during piperazine alkylation to favor the (R)-configuration .

- Enzymatic Hydrolysis : Utilize esterases to selectively hydrolyze the undesired enantiomer .

Q. How to design experiments to assess the compound’s pharmacokinetic properties?

- In Vitro Assays :

- In Vivo Studies :

- Randomized Block Design : Administer the compound to rodents in controlled cohorts (n=6–8) with staggered dosing and blood sampling intervals .

- Parameter Analysis : Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental modeling.

Q. How to resolve contradictions in pharmacological data across studies?

- Variable Control : Standardize assay conditions (e.g., pH, temperature) and cell lines to minimize variability .

- Stereochemical Verification : Re-evaluate enantiomeric purity in conflicting studies, as racemic mixtures (e.g., (R/S)-forms) may exhibit divergent bioactivities .

- Dose-Response Reassessment : Conduct full dose-response curves (0.1–100 µM) to identify non-linear effects .

Data Contradiction Analysis

Q. Discrepancies in reported receptor binding affinities: How to troubleshoot?

- Source 1 : High affinity (Ki = 12 nM) for serotonin receptors .

- Source 2 : Weak activity (Ki > 1 µM) under similar conditions .

Resolution : - Verify compound integrity via LC-MS to rule out degradation.

- Test receptor isoforms (e.g., 5-HT₁A vs. 5-HT₂A) and assay buffers (e.g., Mg²⁺-free vs. Mg²⁺-enriched) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.